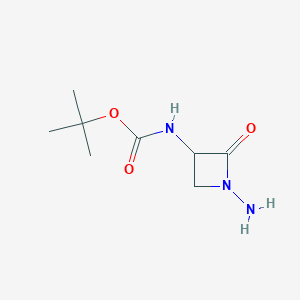

![molecular formula C23H20N4O4S B2977064 methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate CAS No. 941986-60-3](/img/structure/B2977064.png)

methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Green Solvent Applications

The structural similarity of this compound to methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate , which has gained attention as a non-toxic replacement for polar aprotic solvents , suggests potential use as a green solvent. Its application could be explored in reactions requiring a polar medium, such as O- and N-arylation in S_NAr reactions, where it might offer a less toxic alternative with comparable or superior yields.

Drug Delivery Systems

Given the compound’s molecular framework, it could be investigated for use in drug delivery systems . Similar structures have been utilized in the development of metal-organic frameworks (MOFs) , which are promising for their high surface area and tunable porosity, making them suitable for targeted drug delivery.

Polymer Science

The compound’s potential for forming strong intermolecular interactions could be beneficial in polymer science . It may act as a plasticizer or a cross-linking agent to improve mechanical properties of polymers, similar to how 7-Hydroxy-4-methyl coumarin enhances polyvinyl alcohol/oxidized maize starch blend films .

Antioxidant Properties

Compounds with similar structures have shown antioxidant properties . This compound could be incorporated into packaging materials to extend the shelf life of food products by scavenging free radicals .

作用機序

Target of Action

The primary target of the compound is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is a key enzyme in the MK biosynthesis pathway, which is essential for bacterial growth and survival.

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant adduct with CoA inhibits the activity of MenB, thereby disrupting the MK biosynthesis pathway.

Biochemical Pathways

The compound affects the menaquinone (MK) biosynthesis pathway . Menaquinone, also known as vitamin K2, is a vital component of the bacterial electron transport chain and is involved in the generation of ATP. By inhibiting MenB, the compound disrupts the production of menaquinone, which in turn affects ATP production and overall bacterial metabolism.

特性

IUPAC Name |

methyl 4-[[2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-13-4-6-15(7-5-13)19-21-20(24-14(2)32-21)22(29)27(26-19)12-18(28)25-17-10-8-16(9-11-17)23(30)31-3/h4-11H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPTUHSVRFOUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2976982.png)

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)

![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2976986.png)

![4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2976987.png)

![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)

![N-{2-[1-methanesulfonyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2976993.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol](/img/structure/B2976995.png)

![3,8-Bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one](/img/structure/B2976998.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2977001.png)

![4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2977003.png)